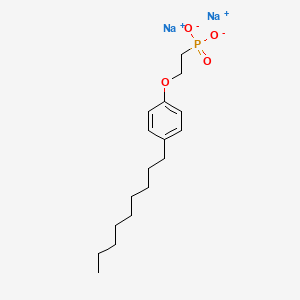
Sodium (2-(4-nonylphenoxy)ethyl)) phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2-(4-nonylphenoxy)ethyl) phosphonate is an organic phosphonate compound known for its multifunctional properties. It is commonly used in various industrial applications due to its unique chemical structure and properties .
Preparation Methods
The synthesis of sodium (2-(4-nonylphenoxy)ethyl) phosphonate typically involves the reaction of 4-nonylphenol with ethylene oxide to form 2-(4-nonylphenoxy)ethanol. This intermediate is then reacted with phosphorus trichloride and sodium hydroxide to yield the final product . The reaction conditions usually involve controlled temperatures and specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Sodium (2-(4-nonylphenoxy)ethyl) phosphonate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed under both acidic and basic conditions to form phosphonic acids.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents vary.
Substitution: It can undergo substitution reactions, particularly with halides and other nucleophiles.
Scientific Research Applications
Sodium (2-(4-nonylphenoxy)ethyl) phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: The compound is used in the formulation of detergents, water treatment chemicals, and corrosion inhibitors
Mechanism of Action
The mechanism of action of sodium (2-(4-nonylphenoxy)ethyl) phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymatic activities, leading to its biological effects. The exact pathways and molecular targets vary depending on the specific application .
Comparison with Similar Compounds
Sodium (2-(4-nonylphenoxy)ethyl) phosphonate can be compared with other similar compounds, such as:
- Sodium (2-(4-octylphenoxy)ethyl) phosphonate
- Sodium (2-(4-decylphenoxy)ethyl) phosphonate
- Sodium (2-(4-dodecylphenoxy)ethyl) phosphonate
These compounds share similar structures but differ in the length of the alkyl chain, which can influence their chemical properties and applications .
Properties
CAS No. |
83929-25-3 |
|---|---|
Molecular Formula |
C17H27Na2O4P |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
disodium;2-(4-nonylphenoxy)ethyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C17H29O4P.2Na/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)21-14-15-22(18,19)20;;/h10-13H,2-9,14-15H2,1H3,(H2,18,19,20);;/q;2*+1/p-2 |
InChI Key |
HGKIWQZEDRBIFZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


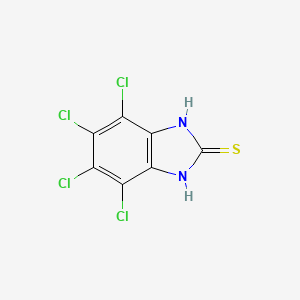
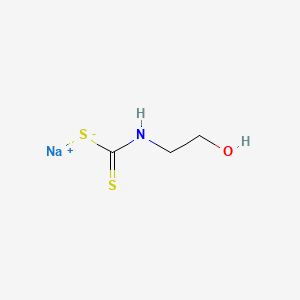



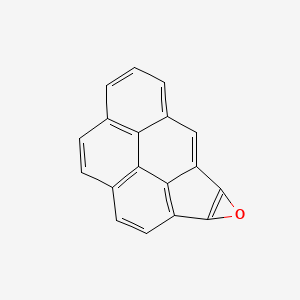
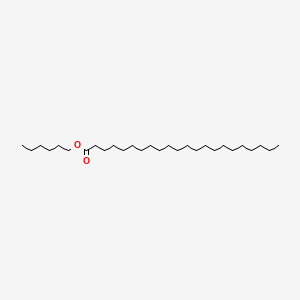
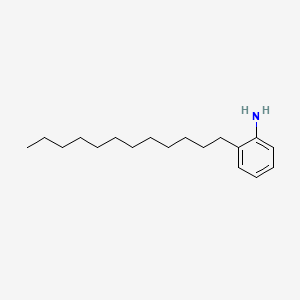
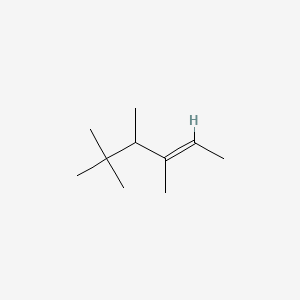
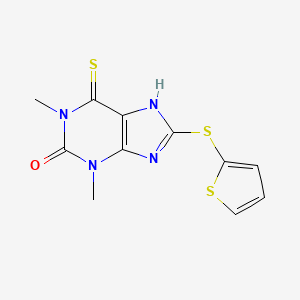

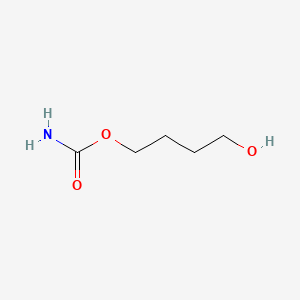
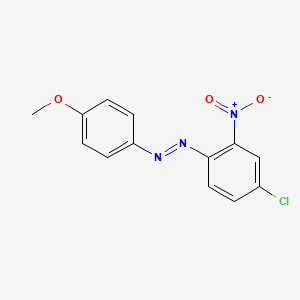
![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
